molecular formula C32H25N5O6 B560342 PA-JF549-Nhs CAS No. 1811539-42-0

PA-JF549-Nhs

Cat. No. B560342
CAS RN: 1811539-42-0
M. Wt: 575.581
InChI Key: ZJZWRNGNJDEPEQ-UHFFFAOYSA-N
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Description

PA-JF549-Nhs, also known as PA Janelia Fluor 549, SE, is a bright photoactivatable fluorophore . It is a derivative of JF549,SE (JF549,NHS), which is a fluorescent dye .


Synthesis Analysis

This compound is a photoactivatable fluorophore of JF549,SE (JF549,NHS). The photochemical quantum yield of uncaging is 2.2%, and this yield improves upon protein conjugation .


Molecular Structure Analysis

The chemical name of this compound is 2,5-Dioxo-1-pyrrolidinyl 3’,6’-di-1-azetidinyl-2-diazo-2,3-dihydro-3-oxospiro [1 H -indene-1,9’- [9 H ]xanthene]-6-carboxylate . Its molecular weight is 575.57, and its formula is C 32 H 25 N 5 O 6 .


Chemical Reactions Analysis

This compound is non-fluorescent until activated at 365 nm. The photochemical quantum yield of uncaging is 2.2%, and this yield improves upon protein conjugation .


Physical And Chemical Properties Analysis

This compound has an absorption maximum (λab (max)) of 549 nm and an emission maximum (λem (max)) of 571 nm . It is supplied as an NHS ester for coupling to primary amine groups .

Scientific Research Applications

Panduratin A in Non-Small Cell Lung Cancer

Panduratin A (PA), derived from Boesenbergia rotunda, has been studied for its effects on apoptosis and chemoinvasion in A549 human non-small cell lung cancer cells. It induces apoptosis through activation of caspase-3 and inhibits NF-κB activation, which is related to a decrease in nuclear levels of NF-κB/p65 and NF-κB/p50, and elevation of p53 and p21. PA also significantly reduces the invasion of A549 cells by decreasing MMP-2 secretion (Cheah et al., 2013).

Physalin A and Its Mechanisms in Non-Small Cell Lung Cancer

Physalin A (PA), isolated from Physalis alkekengi var. franchetii, inhibits cell growth in the A549 human non-small cell lung cancer (NSCLC) cell line. It induces G2/M phase cell cycle arrest and increases intracellular ROS, involving the p38 MAPK/ROS pathway. The phosphorylation of ERK and P38 is triggered by PA, with p38 inhibitor reducing PA-induced ROS and cells in G2/M (Kang et al., 2016).

Photoacoustic Imaging in Biomedicine

Photoacoustic (PA) imaging, a novel biomedical imaging modality, uses laser-generated ultrasound. It combines optical imaging's high contrast and specificity with ultrasound imaging's high spatial resolution. PA imaging can visualize anatomical structures like the microvasculature and provide functional information such as blood oxygenation, flow, and temperature. It has applications in clinical medicine, preclinical research, and basic biology for studying conditions like cancer and cardiovascular diseases (Beard, 2011).

Fibroblasts' Role in Lung Injury and Fibrosis

Fibroblasts isolated from idiopathic pulmonary fibrosis or fibrotic lung injury release a factor that induces apoptosis in A549 alveolar epithelial cells. This suggests that altered fibroblasts emerging during fibrotic lung injury play a significant role in inducing cell death and net loss of alveolar epithelial cells (Uhal et al., 1995).

DNA Damage in A549 Cells Exposed to Different PM2.5 Extracts

PM2.5 extracts from different sites (urban, industrial, highway) were tested on A549 cells to evaluate DNA damage. Organic and water-soluble extracts of PM2.5 were analyzed for PAHs and metals. All organic extracts caused a significant increase in DNA damage in A549 cells, with the genotoxic effect related to PAH content. Water extracts induced oxidative damages in industrial and highway site samples, highlighting the importance of PM chemical composition on biological effects (Bonetta et al., 2009).

PA-MSHA's Impact on Non-Small Cell Lung Cancer Cell Lines

The study on Pseudomonas aeruginosa-mannose sensitive hemagglutinin (PA-MSHA) revealed its potential to inhibit proliferation and induce apoptosis in non-small-cell lung cancer (NSCLC) cell lines. It affects regulation of the cell cycle and induces apoptosis mediated by intrinsic apoptosis signaling pathways. The study suggests PA-MSHA could be a promising therapeutic agent against NSCLC (Zhao et al., 2016).

Mechanism of Action

PA Janelia Fluor 549, SE, also known as PA-JF549-Nhs, is a yellow photoactivatable fluorescent dye . This compound has a wide range of applications in the field of biological imaging, particularly in super-resolution microscopy (SRM), single molecule tracking, and live cell imaging .

Target of Action

The primary targets of PA Janelia Fluor 549, SE are primary amines . The compound is supplied with an N-hydroxysuccinimide (NHS) ester reactive group, which allows it to label these primary amines .

Mode of Action

PA Janelia Fluor 549, SE interacts with its targets through a process known as photoactivation . Initially, the compound is non-fluorescent. When it is exposed to light at a wavelength of 365 nm, it becomes activated and starts to fluoresce .

Pharmacokinetics

The compound is soluble in dmso up to a concentration of 576 mg/mL , which may influence its bioavailability.

Result of Action

The activation of PA Janelia Fluor 549, SE results in the emission of light with a wavelength of 570 - 573 nm . This fluorescence allows the visualization of the labeled primary amines, thereby enabling the study of various biological processes at a molecular and cellular level .

Action Environment

The action of PA Janelia Fluor 549, SE can be influenced by various environmental factors. For instance, the compound’s photoactivation is dependent on the presence of light at a specific wavelength . Additionally, the compound’s fluorescence can be affected by the local environment, such as the presence of other fluorescent compounds .

Future Directions

PA-JF549-Nhs is suitable for single molecule tracking and super-resolution microscopy in live cells, specifically live cell sptPALM and fixed cell PALM . It can be multiplexed with PA Janelia Fluor ® 646, SE to perform two-color sptPALM in live cells with activation at 405 nm .

Relevant Papers this compound has been cited in 8 publications . These papers likely provide more detailed information about its synthesis, properties, and applications.

Biochemical Analysis

Biochemical Properties

PA Janelia Fluor 549, SE is supplied with an NHS ester reactive group for the labeling of primary amines . This allows it to interact with various biomolecules, including enzymes and proteins, through the formation of covalent bonds. The nature of these interactions is primarily biochemical, involving the transfer of the fluorescent label to the target molecule .

Cellular Effects

PA Janelia Fluor 549, SE is suitable for live and fixed cell imaging . It can influence cell function by providing a means to visualize and track specific molecules within the cell. This can impact cell signaling pathways, gene expression, and cellular metabolism by allowing researchers to observe these processes in real-time .

Molecular Mechanism

The mechanism of action of PA Janelia Fluor 549, SE involves its photoactivatable nature. It is non-fluorescent until activated at 365 nm . Upon activation, it emits fluorescence that can be detected, allowing the labeled molecule to be visualized . This can result in changes in gene expression if the labeled molecule is a transcription factor, or enzyme inhibition or activation if the labeled molecule is an enzyme .

Temporal Effects in Laboratory Settings

The effects of PA Janelia Fluor 549, SE can change over time in laboratory settings. Its photochemical quantum yield of uncaging is 2.2%, with improved yield upon protein conjugation . This suggests that the product’s stability and long-term effects on cellular function may depend on the specific experimental conditions, including the degree of protein conjugation .

Metabolic Pathways

PA Janelia Fluor 549, SE is involved in the metabolic pathway of fluorescence generation. It interacts with light of a specific wavelength (365 nm) to become fluorescent . Specific enzymes or cofactors that it interacts with in this process are not mentioned in the current literature.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(azetidin-1-yl)-2-diazo-1-oxospiro[indene-3,9'-xanthene]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N5O6/c33-34-30-29(40)21-6-3-18(31(41)43-37-27(38)9-10-28(37)39)15-24(21)32(30)22-7-4-19(35-11-1-12-35)16-25(22)42-26-17-20(5-8-23(26)32)36-13-2-14-36/h3-8,15-17H,1-2,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZWRNGNJDEPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)N6CCC6)C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)C4=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401101675
Record name Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1811539-42-0
Record name Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1811539-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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